Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid
Description
Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid (C₉H₁₂O₄, MW 184.19 g/mol) is a rigid, non-chiral bicyclic compound with two carboxylic acid groups at the 1- and 4-positions of the norbornane skeleton . Its synthesis typically involves a six-step route starting from dimethyl-meso-2,5-dibromohexanedioate, achieving a 28% total yield . A key step is the double alkylation of dimethyl pyrrolidine-2,5-dicarboxylate using 1-bromo-2-chloroethane, followed by hydrolysis to yield the dicarboxylic acid .
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-1,4-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-6(11)8-1-2-9(5-8,4-3-8)7(12)13/h1-5H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHLMMQPSUSPPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15544-51-1 | |
| Record name | bicyclo[2.2.1]heptane-1,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis of the resulting adduct . The reaction conditions typically include heating the reactants in an inert solvent such as toluene or xylene to facilitate the cycloaddition reaction. The adduct is then hydrolyzed using aqueous acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems allows for precise control of reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or alkanes.
Substitution: The carboxylic acid groups can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Esters, amides
Scientific Research Applications
Organic Synthesis
Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid serves as an important building block in organic chemistry due to its unique structural properties.
Asymmetric Synthesis : Recent studies have demonstrated the utility of this compound in asymmetric synthesis. For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been developed that allows for the efficient production of bicyclo[2.2.1]heptane-1-carboxylates from simple substrates under mild conditions. This method showcases high enantioselectivity and provides access to diverse derivatives that can be further transformed into various functional compounds .
Functional Group Transformations : The carboxylate groups in this compound are versatile and amenable to various transformations, making it a valuable precursor for synthesizing more complex molecules .
Materials Science
This compound's unique structure imparts specific physical and chemical properties that are advantageous in materials science.
Polymer Chemistry : It is employed as a monomer in the synthesis of polyesters and polyamides due to its ability to form stable linkages and influence the thermal properties of the resulting polymers. The incorporation of this bicyclic structure can enhance mechanical strength and thermal stability in polymeric materials.
Lubricants and Additives : Research has indicated that bicyclic compounds like bicyclo[2.2.1]heptane derivatives can be used in formulating lubricants and additives due to their low volatility and stability under high temperatures . These characteristics make them suitable for use in automotive and industrial applications.
Pharmaceutical Applications
The pharmaceutical industry has recognized the potential of this compound as a scaffold for drug development.
Drug Design : Its structural features allow for the modification of biological activity through various functionalization strategies. Compounds derived from this compound have shown promise in medicinal chemistry for targeting specific biological pathways or receptors.
Case Studies : Several studies have reported on the synthesis of biologically active compounds derived from bicyclo[2.2.1]heptane frameworks, highlighting their potential as anti-inflammatory agents or for other therapeutic uses .
Environmental Applications
Bicyclo[2.2.1]heptane derivatives are also being explored for their environmental applications.
Biodegradable Polymers : Due to their potential for biodegradability, polymers synthesized from this compound are being investigated as alternatives to conventional plastics that contribute to environmental pollution.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for asymmetric synthesis; versatile functional group transformations |
| Materials Science | Used in polymer chemistry; enhances mechanical strength and thermal stability |
| Pharmaceutical Applications | Scaffold for drug design; potential anti-inflammatory agents |
| Environmental Applications | Development of biodegradable polymers to reduce environmental impact |
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-1,4-dicarboxylic acid involves its interaction with various molecular targets and pathways. The rigid bicyclic structure allows it to fit into specific enzyme active sites, inhibiting or modulating their activity. The carboxylic acid groups can form hydrogen bonds and ionic interactions with amino acid residues, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Structural and Electronic Differences
The compound is compared to other bicyclic and polycyclic dicarboxylic acids (Table 1).
Table 1: Structural Comparison of Bicyclic Dicarboxylic Acids
Key Observations :
- Ring Strain: The norbornane derivative (2.2.1) exhibits higher strain than bicyclo[2.2.2]octane (2.2.2) or cubane systems, influencing reactivity and stability .
- Bioisosterism : Cubane and bicyclo[1.1.1]pentane derivatives are superior para-benzene bioisosteres due to their electronic mimicry, whereas the 2.2.1 system provides rigidity without chirality .
Reactivity and Enzymatic Hydrolysis
Bicyclo[2.2.1]heptane-1,4-dicarboxylate esters are efficiently hydrolyzed to monoesters via lipase catalysis, minimizing diacid formation (Table 2).
Table 2: Enzymatic Hydrolysis Efficiency
Key Observations :
Biological Activity
Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid, also known as norbornane-1,4-dicarboxylic acid, is a bicyclic compound with the molecular formula CHO. Its unique rigid structure and functional groups make it a significant compound in various fields, particularly in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications through a review of current literature and research findings.
Chemical Structure and Properties
The compound features a bicyclic system with two carboxylic acid groups located at the 1 and 4 positions. This configuration contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 172.19 g/mol |
| Melting Point | 146-148 °C |
| Solubility | Soluble in water |
This compound interacts with various molecular targets due to its ability to fit into specific enzyme active sites. The carboxylic acid groups can form hydrogen bonds and ionic interactions with amino acid residues, enhancing binding affinity and specificity. This interaction is crucial for its role in enzyme inhibition and modulation of biochemical pathways.
Applications in Enzyme Studies
The compound is utilized in the study of enzyme mechanisms, serving as a scaffold for drug design. Its structural rigidity allows researchers to investigate the active sites of enzymes more effectively, leading to insights into enzyme kinetics and inhibition .
Pharmaceutical Potential
Research indicates that this compound derivatives exhibit potential therapeutic effects. For instance, related compounds have been explored as orexin receptor antagonists, which may have implications for treating sleep disorders and cognitive dysfunctions . The unique structural attributes of this bicyclic compound allow for modifications that can enhance its pharmacological properties.
Study on Enzyme Inhibition
A recent study demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. The research highlighted how modifications to the carboxylic groups affected the binding affinity to target enzymes, suggesting a pathway for developing new inhibitors with therapeutic applications .
Research on Drug Development
Another study explored the use of this compound as a building block in synthesizing complex pharmaceuticals. The findings indicated that its derivatives could improve drug stability and bioavailability compared to traditional compounds used in drug formulations .
Comparative Analysis
To understand the uniqueness of this compound in comparison to similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Rigid structure; two carboxylic acids | Enzyme inhibition; drug design scaffold |
| Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | Similar structure; different substitution pattern | Varies; less studied |
| 7-Oxathis compound | Contains oxygen; altered reactivity | Potentially different biological roles |
Q & A
What are the common synthetic routes for Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid?
Basic
A six-step synthesis starting from dimethyl-meso-2,5-dibromohexanedioate has been reported, yielding the target compound in 28% overall yield. The key step involves double alkylation of dimethyl pyrrolidine-2,5-dicarboxylate using 1-bromo-2-chloroethane to form the bicyclic framework. Reaction optimization (e.g., solvent choice, temperature) is critical to minimize side products .
How can enzymatic methods improve the regioselective hydrolysis of its esters?
Advanced
Pseudomonas cepacia lipase (Amano PS-SD) and Candida antarctica lipase B (Novozym 435) catalyze the hydrolysis of dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate to its monoester. Novozym 435 achieves 82% monoester yield at low catalyst loading, while Amano PS-SD yields 78%. Reaction parameters (pH, temperature, solvent polarity) must be optimized to suppress diacid formation .
What spectroscopic techniques are used to confirm its structure and purity?
Basic
GC-MS and NMR (¹H/¹³C) are standard for structural confirmation. For example, GC-MS can identify fragmentation patterns unique to the bicyclic core, while NMR resolves distinct proton environments (e.g., bridgehead protons at δ 1.5–2.5 ppm). Purity is assessed via HPLC with UV detection at 210 nm .
How does its rigid bicyclic structure influence computational modeling in drug design?
Advanced
Molecular docking studies leverage its conformational rigidity to predict binding affinities with target enzymes (e.g., COX-2). Density functional theory (DFT) calculations reveal electronic effects of the dual carboxyl groups, aiding in designing analogs with enhanced hydrogen-bonding capabilities .
How does its reactivity differ from Bicyclo[2.2.2]octane-1,4-dicarboxylic acid?
Comparative Analysis
The smaller bicyclo[2.2.1]heptane ring increases steric strain, enhancing electrophilicity at the carboxyl groups. In contrast, the more symmetrical bicyclo[2.2.2]octane derivative exhibits slower esterification kinetics due to reduced ring strain. This difference is critical in polymer cross-linking applications .
How can researchers resolve contradictions in enzymatic hydrolysis yields?
Data Contradiction Analysis
Discrepancies in yields (e.g., 78% vs. 82% for different lipases) arise from enzyme-substrate interactions. Kinetic studies show Candida antarctica lipase B has higher affinity for the diester due to its larger active site. Activity assays under controlled water content (≤5%) improve reproducibility .
What role does this compound play in antidiabetic drug development?
Application Focus
Its monoester derivative serves as a key intermediate in synthesizing antidiabetic agents. Enzymatic hydrolysis of the dimethyl ester enables scalable production of chiral intermediates for glucagon-like peptide-1 (GLP-1) receptor agonists .
Why is the ester form preferred over the free acid in certain reactions?
Reactivity Studies
The dimethyl ester improves solubility in organic solvents (e.g., THF, DCM), facilitating alkylation or amidation. In contrast, the free acid undergoes decarboxylation under acidic conditions. Protecting group strategies (e.g., tert-butyl esters) mitigate this in peptide couplings .
What strategies enable regioselective functionalization of the bicyclic core?
Advanced Synthesis
Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) selectively deprotonates bridgehead positions, enabling halogenation or carboxylation. Alternatively, Pd-catalyzed C–H activation targets the less hindered exo-hydrogens .
What factors influence its stability during long-term storage?
Stability Considerations
The free acid is hygroscopic and prone to dimerization via anhydride formation. Storage under inert gas (N₂/Ar) at –20°C in amber vials prevents degradation. Stability assays using accelerated thermal aging (40°C/75% RH) predict a shelf life of >2 years .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
